molecular formula C6H8O2 B568122 Ethanone, 1-(3-ethenyloxiranyl)- (9CI) CAS No. 113561-91-4

Ethanone, 1-(3-ethenyloxiranyl)- (9CI)

Cat. No.: B568122
CAS No.: 113561-91-4
M. Wt: 112.13 g/mol
InChI Key: QZBDHAIHGOAVRN-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-ethenyloxiranyl)- (9CI) is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is characterized by the presence of an oxirane ring and an ethenyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an allylic alcohol followed by oxidation to form the desired ethanone derivative . The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and mild oxidants for the subsequent oxidation step.

Industrial Production Methods

Industrial production of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-ethenyloxiranyl)- (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted ethanone derivatives .

Scientific Research Applications

Ethanone, 1-(3-ethenyloxiranyl)- (9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-ethenyloxiranyl)- (9CI) involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential use in enzyme inhibition and other biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(3-ethenyloxiranyl)- (9CI) is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .

Properties

CAS No.

113561-91-4

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

1-(3-ethenyloxiran-2-yl)ethanone

InChI

InChI=1S/C6H8O2/c1-3-5-6(8-5)4(2)7/h3,5-6H,1H2,2H3

InChI Key

QZBDHAIHGOAVRN-UHFFFAOYSA-N

SMILES

CC(=O)C1C(O1)C=C

Canonical SMILES

CC(=O)C1C(O1)C=C

Synonyms

Ethanone, 1-(3-ethenyloxiranyl)- (9CI)

Origin of Product

United States

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